REACTION_CXSMILES
|
[C:1]1([CH:7]2[CH2:10][CH:9]([C:11]([OH:13])=[O:12])[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:14]O>>[C:1]1([CH:7]2[CH2:8][CH:9]([C:11]([O:13][CH3:14])=[O:12])[CH2:10]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
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Name
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|
Quantity
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6.8 g
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Type
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reactant
|
Smiles
|
C1(=CC=CC=C1)C1CC(C1)C(=O)O
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated suphuric acid (0.5ml.)
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Type
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TEMPERATURE
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Details
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was refluxed overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
|
Details
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The solution was concentrated to about 15ml
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Type
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ADDITION
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Details
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, water was added
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulphate
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Type
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CUSTOM
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Details
|
the solvent was evaporated
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Type
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DISTILLATION
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Details
|
the residue was distilled
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Name
|
|
Type
|
product
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Smiles
|
C1(=CC=CC=C1)C1CC(C1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |